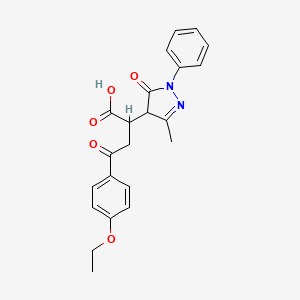
4-(4-ethoxyphenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxyphenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-ethoxyphenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid (CAS No. 135128-60-8) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is C22H22N2O5, with a molecular weight of approximately 394.42 g/mol . The structure features a pyrazole ring, which is known for its versatility in drug design, and an ethoxyphenyl group that may enhance lipophilicity and biological activity.
Antioxidant Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant antioxidant properties. The presence of the ethoxyphenyl group may enhance the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. Studies suggest that such compounds can effectively reduce oxidative stress in various cellular models .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies have shown that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are required to elucidate the exact pathways involved .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The anti-inflammatory action may be attributed to the modulation of signaling pathways such as NF-kB and MAPK pathways, which are critical in inflammation regulation .
The biological activity of this compound is likely mediated through multiple pathways:
- Antioxidant Mechanism : By donating electrons to free radicals, the compound stabilizes reactive species and reduces oxidative damage.
- Membrane Disruption : The lipophilic nature of the ethoxy group may facilitate interaction with microbial membranes, leading to cell lysis.
- Cytokine Modulation : Inhibition of specific signaling cascades can downregulate the expression of inflammatory mediators.
Study 1: Antioxidant Evaluation
In a study assessing the antioxidant potential of various pyrazole derivatives, this compound was found to significantly reduce malondialdehyde (MDA) levels in rat liver homogenates compared to controls. This suggests a protective effect against lipid peroxidation .
Study 2: Antimicrobial Testing
A series of tests against Staphylococcus aureus and Escherichia coli demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O5 |
| Molecular Weight | 394.42 g/mol |
| Antioxidant Activity | Moderate |
| Antimicrobial Activity | Effective against Gram+ |
| Anti-inflammatory Activity | Significant inhibition |
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-29-17-11-9-15(10-12-17)19(25)13-18(22(27)28)20-14(2)23-24(21(20)26)16-7-5-4-6-8-16/h4-12,18,20H,3,13H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZIKWYQZFZXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C2C(=NN(C2=O)C3=CC=CC=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














